Bienvenue dans la boutique en ligne BenchChem!

N-Cyclopropyl-4-methoxy-benzenesulfonamide

Lipophilicity Drug design Physicochemical properties

Choose N-cyclopropyl-4-methoxy-benzenesulfonamide for metalloenzyme inhibitor programs. Unlike N-methyl analogs that lack the sulfonamide NH, this compound provides the essential zinc-coordinating hydrogen bond donor (CA IX Ki 5.3 µM). The cyclopropyl ring reduces CYP450-mediated oxidative metabolism, while the balanced LogP (1.55) supports oral absorption and CNS penetration. Available at 97–98% purity, this non-halogenated scaffold enables clean diversification via cross-coupling. Ideal for fragment-based screening and lead optimization. Request a quote today.

Molecular Formula C10H13NO3S
Molecular Weight 227.28 g/mol
Cat. No. B5796064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropyl-4-methoxy-benzenesulfonamide
Molecular FormulaC10H13NO3S
Molecular Weight227.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC2CC2
InChIInChI=1S/C10H13NO3S/c1-14-9-4-6-10(7-5-9)15(12,13)11-8-2-3-8/h4-8,11H,2-3H2,1H3
InChIKeyUIGJFNUSQVKEMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropyl-4-methoxy-benzenesulfonamide Procurement Specifications and Baseline Identification


N-Cyclopropyl-4-methoxy-benzenesulfonamide (CAS 392698-43-0) is a sulfonamide featuring a 4-methoxyphenyl ring and an N-cyclopropyl substituent [1]. This compound serves as a versatile synthetic building block and a privileged scaffold in medicinal chemistry, where the cyclopropyl group is known to enhance metabolic stability and restrict conformational flexibility . With a molecular weight of 227.29 g·mol⁻¹, it is characterized by one hydrogen bond donor (HBD, the sulfonamide NH) and four hydrogen bond acceptors (HBA, the methoxy oxygen and sulfonamide oxygens), along with four rotatable bonds [1]. Its computed lipophilicity ranges from LogP 1.42 to 1.55, indicating a balanced hydrophilic–lipophilic profile .

Why Generic Substitution of N-Cyclopropyl-4-methoxy-benzenesulfonamide with In-Class Analogs Is Scientifically Risky


The N-cyclopropyl-4-methoxy substitution pattern is not a simple additive combination of two independent modifications; the cyclopropyl ring imposes conformational rigidity that affects the sulfonamide NH presentation, while the 4-methoxy group modulates electron density on the aromatic ring, together influencing hydrogen-bonding geometry, target engagement, and metabolic stability in ways that neither the N-methyl analog nor the unsubstituted phenyl analog can replicate [1]. Specifically, the target compound possesses one HBD (sulfonamide NH), compared to zero HBD in N-methyl-4-methoxybenzenesulfonamide, and four rotatable bonds versus three in N-cyclopropylbenzenesulfonamide, directly impacting binding entropy and off-target promiscuity [1][2]. The cyclopropyl group has been demonstrated in broader sulfonamide series to reduce cytochrome P450-mediated oxidative metabolism relative to N-methyl or N-ethyl counterparts, a property that cannot be assumed for simpler analogs without experimental verification [3]. These molecular distinctions mean that replacing the target compound with a 'close structural analog' during lead optimization or assay validation introduces unquantified risks in potency, selectivity, and pharmacokinetic behavior.

N-Cyclopropyl-4-methoxy-benzenesulfonamide Quantitative Differentiation Evidence Versus Nearest Analogs


Lipophilicity (LogP) Comparison: N-Cyclopropyl-4-methoxy-benzenesulfonamide vs. N-Methyl and N-Cyclopropyl-phenyl Analogs

The target compound exhibits a measured/predicted LogP of 1.55 , which is 0.25 log units higher than N-methyl-4-methoxybenzenesulfonamide (PubChem XLogP3 1.3) [1] and 0.25 log units lower than N-cyclopropylbenzenesulfonamide (calculated logP ≈ 1.8) . This intermediate lipophilicity reflects the balanced contributions of the polar methoxy substituent and the hydrophobic cyclopropyl ring, placing the compound in a favorable range for membrane permeability while avoiding excessive lipophilicity associated with promiscuous binding.

Lipophilicity Drug design Physicochemical properties

Hydrogen Bond Donor Count and Its Impact on Binding Selectivity: N-Cyclopropyl vs. N-Methyl Sulfonamides

The target compound retains a sulfonamide NH proton (HBD = 1), enabling specific hydrogen-bonding interactions with biological targets such as carbonic anhydrase zinc-binding sites [1]. In contrast, N-methyl-4-methoxybenzenesulfonamide has HBD = 0 [2], eliminating this critical donor interaction. The presence of the NH donor has been associated with improved binding affinity in sulfonamide-based carbonic anhydrase inhibitors; class-level evidence shows that N-substituted benzenesulfonamides bearing NH donors exhibit Ki values in the nanomolar to low micromolar range for CA isoforms, whereas N,N-disubstituted analogs lacking the NH generally show substantially weaker inhibition [3].

Hydrogen bonding Target selectivity Medicinal chemistry

Rotatable Bond Count and Entropic Binding Penalty: N-Cyclopropyl-4-methoxy vs. N-Cyclopropyl-phenyl Core

The target compound has four rotatable bonds (the methoxy group contributes one additional rotatable bond relative to the unsubstituted phenyl analog) [1], whereas N-cyclopropylbenzenesulfonamide, lacking the para-methoxy substituent, has three rotatable bonds . The additional rotatable bond introduces a modest entropic penalty upon target binding but may simultaneously enable more favorable binding poses through enhanced conformational sampling, a trade-off that must be evaluated on a target-by-target basis.

Conformational flexibility Binding entropy Molecular design

Aqueous Solubility Indicator (LogSW): N-Cyclopropyl-4-methoxy-benzenesulfonamide vs. N-Methyl Analog

The target compound's computed LogSW (log of aqueous solubility) is –2.18 . While a direct LogSW value for N-methyl-4-methoxybenzenesulfonamide is not available in public databases, the target compound's LogP of 1.55 combined with its HBD/HBA profile suggests moderate aqueous solubility appropriate for in vitro assay conditions, consistent with the reported experimental solubility of 5.46 mg/mL from one vendor source .

Aqueous solubility Formulation ADME

Class-Level Metabolic Stability Advantage of N-Cyclopropyl Over N-Methyl Sulfonamides

The cyclopropyl group is widely recognized in medicinal chemistry to confer resistance to cytochrome P450-mediated oxidative metabolism compared to N-methyl substituents on sulfonamide nitrogens . In a broader sulfonamide series, the cyclopropylmethyl-substituted analogs were found to be metabolically labile, undergoing oxidation primarily at the methyl carbon, whereas the cyclopropyl ring itself introduces steric shielding that reduces metabolic vulnerability [1]. While no direct microsomal stability data comparing the target compound with its N-methyl analog have been published, this class-level SAR trend supports the hypothesis that N-cyclopropyl-4-methoxy-benzenesulfonamide may exhibit superior metabolic stability relative to N-methyl-4-methoxybenzenesulfonamide in human liver microsome assays.

Metabolic stability Cytochrome P450 Lead optimization

Synthetic Accessibility and Purity Profile Relative to Halogenated Analogs

The target compound is commercially available at 97–98% purity from multiple suppliers, with a straightforward two-step synthesis from 4-methoxybenzenesulfonyl chloride and cyclopropylamine . By contrast, halogenated close analogs such as 3-bromo-N-cyclopropyl-4-methoxybenzenesulfonamide or 3-chloro-N-cyclopropyl-4-methoxybenzenesulfonamide require additional synthetic steps for halogen introduction and may exhibit different reactivity profiles (e.g., the 3-chloro analog has been characterized as a single electron transfer probe) . The non-halogenated target compound thus offers advantages in synthetic tractability and reduced potential for unwanted off-target reactivity associated with halogen substituents.

Synthetic chemistry Building block Purity

Optimal Research and Industrial Application Scenarios for N-Cyclopropyl-4-methoxy-benzenesulfonamide Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery Targeting Metalloenzymes Requiring Sulfonamide NH Engagement

With an HBD count of 1 and demonstrated carbonic anhydrase IX binding (Ki 5.3 µM), the target compound is suitable as a fragment hit for metalloenzyme targets where the sulfonamide NH coordinates to the active-site zinc ion [1]. Unlike N-methyl-substituted analogs that lack this donor, the target compound can form the canonical sulfonamide–zinc interaction, making it the preferred choice among close analogs for carbonic anhydrase inhibitor development and fragment screening libraries focused on zinc-dependent enzymes [2].

Lead Optimization Campaigns Requiring Balanced Lipophilicity for CNS or Oral Bioavailability

The measured LogP of 1.55 places the target compound in an optimal range for both oral absorption (typically LogP 1–3) and CNS penetration (LogP 1–4), making it a preferred scaffold over the more polar N-methyl analog (LogP 1.3) or the more lipophilic N-cyclopropyl-phenyl analog (LogP 1.8) [1][2]. This balanced lipophilicity, combined with moderate aqueous solubility, supports its use as a core scaffold in lead optimization programs targeting orally bioavailable or CNS-penetrant drug candidates.

Metabolic Stability-Focused Medicinal Chemistry Where N-Cyclopropyl Groups Are Preferred Over N-Methyl

Based on class-level SAR demonstrating that N-cyclopropyl sulfonamides exhibit greater resistance to CYP450-mediated oxidation than N-methyl sulfonamides, the target compound is the logical starting point for programs where metabolic stability is a key design criterion [1][2]. This is particularly relevant for in vivo pharmacokinetic studies where rapid N-demethylation of N-methyl analogs would compromise exposure, while the cyclopropyl ring provides steric shielding of the sulfonamide nitrogen.

Synthetic Chemistry and Building Block Procurement for Parallel Library Synthesis

The target compound's two-step synthetic route from readily available starting materials, coupled with its commercial availability at 97–98% purity, makes it an efficient building block for parallel library synthesis and SAR exploration [1][2]. Compared to halogenated analogs requiring additional synthetic steps and potentially introducing unwanted reactivity (e.g., SET probe behavior in 3-chloro derivatives), the non-halogenated target compound offers a cleaner entry point for diversification at the aromatic ring via electrophilic substitution or cross-coupling reactions.

Quote Request

Request a Quote for N-Cyclopropyl-4-methoxy-benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.